molecular formula C27H28N2O5 B10791077 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine

Cat. No.: B10791077
M. Wt: 460.5 g/mol
InChI Key: AWNRNVHRUCSKRX-FGYBOQAASA-N
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Description

22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is structurally related to thebaine, an opiate alkaloid found in the Persian poppy. It has been studied for its potential pharmacological properties, particularly its interaction with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves multiple steps. The starting material is typically thebaine, which undergoes a series of chemical transformations to introduce the nitro group and the phenyl group at specific positions on the molecule. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 22-nitro-7apha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with opioid receptors, particularly the kappa-opioid receptor. This interaction leads to the activation of specific signaling pathways that result in analgesic effects. The nitro and phenyl groups play a crucial role in modulating the binding affinity and efficacy of the compound at these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike morphine, it has a much weaker affinity for opioid receptors, making it potentially useful for developing new analgesics with reduced side effects. Its interaction with the kappa-opioid receptor also distinguishes it from other opioids, which primarily target the mu-opioid receptor .

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(4-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene

InChI

InChI=1S/C27H28N2O5/c1-28-13-12-26-22-17-6-9-20(32-2)23(22)34-24(26)27(33-3)11-10-25(26,21(28)14-17)15-19(27)16-4-7-18(8-5-16)29(30)31/h4-11,19,21,24H,12-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1

InChI Key

AWNRNVHRUCSKRX-FGYBOQAASA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC=C(C=C7)[N+](=O)[O-])OC

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC=C(C=C7)[N+](=O)[O-])OC

Origin of Product

United States

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